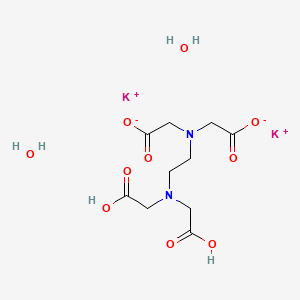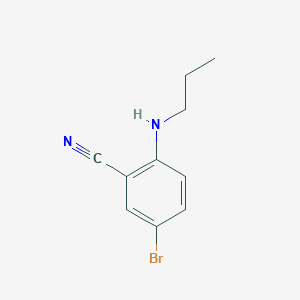
5-Bromo-2-(propylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1548576-71-1 . It has a molecular weight of 239.11 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 . This suggests that the compound contains a bromine atom and a propylamino group attached to a benzonitrile core.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, benzonitrile derivatives are known to participate in numerous chemical reactions due to the presence of a nitrile group, making them potent electrophiles .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Environmental Impact and Degradation Pathways
The environmental fate of structurally related benzonitrile herbicides, such as bromoxynil, has been extensively studied due to concerns about groundwater contamination. Microbial degradation plays a crucial role in mitigating the environmental impact of these compounds. Studies have shown common features in the degradation pathways of benzonitrile herbicides, accumulation of persistent metabolites, and the diversity of degrader organisms involved in the process. This research suggests potential applications in bioremediation strategies to address pollution from similar chemical compounds (Holtze, Sørensen, Aamand, & Sørensen, 2008).
Advances in Chemical Synthesis
Chemical synthesis utilizing halogenated benzonitriles, including brominated variants, has been a topic of interest due to their utility in creating complex organic molecules. For instance, palladium-catalyzed direct arylation has been applied to 5-halouracils and nucleosides, demonstrating the potential for creating significant bioactive molecules, such as RNA and DNA probes, without the need for arylboronic acid or stannane precursors. This technique showcases the versatility of halogenated benzonitriles in synthesizing biologically important compounds (Liang, Gloudeman, & Wnuk, 2014).
Material Science and Polymerization
In the field of material science, the application of benzonitrile derivatives extends to the polymerization processes. Atom transfer radical polymerization (ATRP) of styrene and acrylonitrile has been initiated using monofunctional and bifunctional initiators derived from benzonitriles. This research contributes to the development of new polymeric materials with potential applications in various industrial sectors, highlighting the role of benzonitrile derivatives in advancing polymer chemistry (Al‐harthi, Sardashti, Soares, & Simon, 2007).
Drug Discovery and Pharmaceutical Applications
Benzonitrile derivatives have been explored for their therapeutic potential. The study of bromhexine and ambroxol, semi-synthetic derivatives from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro, is a prime example. These compounds have shown a pH-dependent growth-inhibitory effect on M. tuberculosis, suggesting their potential use as adjunctive therapy in tuberculosis. This research highlights the potential pharmaceutical applications of benzonitrile derivatives in combating infectious diseases (Grange & Snell, 1996).
Safety and Hazards
The safety data sheet for 5-Bromo-2-(propylamino)benzonitrile suggests that it should be handled with care. Users should avoid breathing in its mist, gas, or vapors and avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
5-bromo-2-(propylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOWOJIUDDNCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


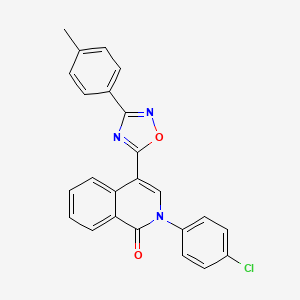
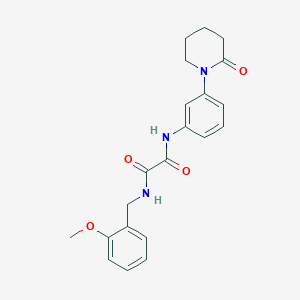
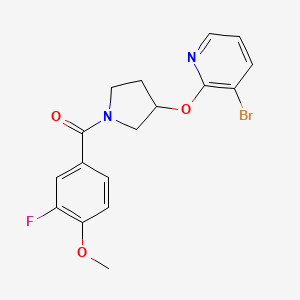
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)

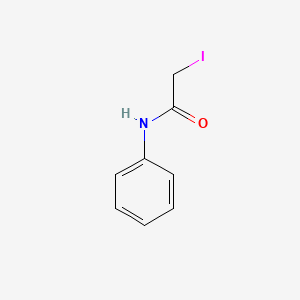
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)

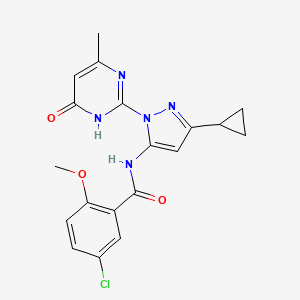
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)
